REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][C:10]#C)[C:3]=1[CH2:12][CH2:13][CH3:14].[F-].[Cs+].[CH2:17](OCC)C>CCN(C1C=CC=CC=1)CC>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:17]=[C:9]([CH3:10])[O:8][C:4]=2[C:3]=1[CH2:12][CH2:13][CH3:14] |f:1.2|
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Name
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1-fluoro-2-propyl-3-prop-2-ynyloxy-benzene
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)OCC#C)CCC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a metal bath for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
insoluble constituents were filtered off
|
Type
|
WASH
|
Details
|
The diethyl ether phase was washed three times with 60 ml of 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (dichloromethane/hexane 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(C=C(O2)C)C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |